molecular formula C13H17FN2O2 B592220 Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate CAS No. 1356109-81-3

Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate

Cat. No.: B592220
CAS No.: 1356109-81-3
M. Wt: 252.289
InChI Key: BZMVGOIBDSUZGE-UHFFFAOYSA-N
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Description

Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate: is a chemical compound with the molecular formula C13H17FN2O2 and a molecular weight of 252.29 g/mol . It is a solid compound that is typically stored in a refrigerator to maintain its stability . This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate involves multiple steps. One common method includes the reaction of 6-fluoropyridine-2-carboxylic acid with tert-butyl azetidine-1-carboxylate under specific reaction conditions . The reaction typically requires the use of a base, such as triethylamine, and a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted azetidine derivatives.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It is often employed in the development of new pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It serves as a probe to investigate the binding affinity and specificity of various biological receptors .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is investigated as a lead compound for the development of new drugs targeting specific diseases .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is utilized in the synthesis of advanced polymers and coatings .

Mechanism of Action

The mechanism of action of tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound binds to biological receptors, modulating their activity and triggering downstream signaling pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Tert-butyl 3-(6-fluoropyridin-3-yl)azetidine-1-carboxylate
  • Tert-butyl 4-(6-fluoropyridin-2-yl)piperazine-1-carboxylate

Comparison: Tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate is unique due to its specific substitution pattern on the pyridine ring and the presence of the azetidine moiety. This structural uniqueness imparts distinct chemical and biological properties compared to similar compounds .

Properties

IUPAC Name

tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O2/c1-13(2,3)18-12(17)16-7-9(8-16)10-5-4-6-11(14)15-10/h4-6,9H,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZMVGOIBDSUZGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2=NC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80745326
Record name tert-Butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80745326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1356109-81-3
Record name 1-Azetidinecarboxylic acid, 3-(6-fluoro-2-pyridinyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1356109-81-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80745326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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